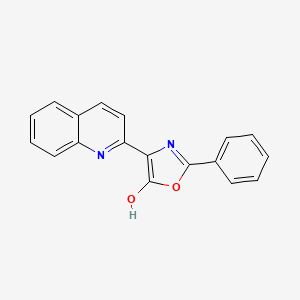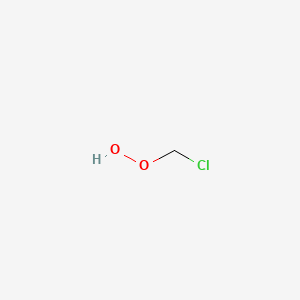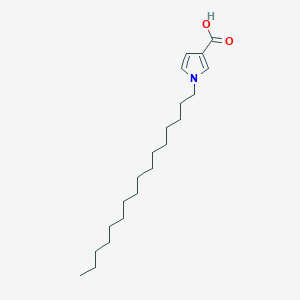![molecular formula C6H14O6Si B14287422 2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) CAS No. 137608-91-4](/img/structure/B14287422.png)
2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilolane ring, which is a five-membered ring containing silicon, oxygen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of a silicon-containing precursor with diols. One common method is the reaction of dichlorodimethylsilane with ethylene glycol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane bonds, which then cyclize to form the dioxasilolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学研究应用
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of silicone-based materials and coatings.
作用机制
The mechanism by which 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction of the silicon atom with various molecular targets. The dioxasilolane ring provides stability and reactivity, allowing the compound to participate in various chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
2,2’-[1,2-Ethanediylbis(oxy)]di(ethan-1-ol): This compound has a similar structure but lacks the silicon atom.
2,2-Dimethyl-1,3,2-dioxasilinan-5-ol: Another organosilicon compound with a different ring structure.
Uniqueness
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is unique due to the presence of the dioxasilolane ring, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
属性
| 137608-91-4 | |
分子式 |
C6H14O6Si |
分子量 |
210.26 g/mol |
IUPAC 名称 |
2-[[2-(2-hydroxyethoxy)-1,3,2-dioxasilolan-2-yl]oxy]ethanol |
InChI |
InChI=1S/C6H14O6Si/c7-1-3-9-13(10-4-2-8)11-5-6-12-13/h7-8H,1-6H2 |
InChI 键 |
RZOQRHIBIJLLOU-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Si](O1)(OCCO)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)


![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)


